molecular formula C13H20N2O2S B2599285 1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea CAS No. 2034562-87-1

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea

Cat. No.: B2599285
CAS No.: 2034562-87-1
M. Wt: 268.38
InChI Key: MESQJVWWXGTYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
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Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research has shown the utility of urea-linked cyclodextrin compounds in the formation of binary complexes and their application in creating molecular devices. Cyclodextrin complexes can undergo photoisomerization, indicating potential use in photoresponsive systems. This demonstrates the utility of urea derivatives in the field of molecular engineering and device fabrication (Lock et al., 2004).

Synthesis of Ureas from Carboxylic Acids

Another application involves the synthesis of ureas through the Lossen rearrangement, highlighting a method for converting carboxylic acids to ureas. This process, demonstrated to be mild and efficient, indicates the relevance of urea derivatives in synthetic organic chemistry for producing compounds with potential pharmacological activities (Thalluri et al., 2014).

Inhibition of Physiologically Relevant Enzymes

Urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), enzymes relevant in various physiological and pathological processes. This research suggests that certain urea compounds could serve as leads for the development of therapeutic agents (Sujayev et al., 2016).

Antimicrobial Activities

Research on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, synthesized from components including urea, demonstrates antimicrobial potential against a range of bacteria. This highlights the role of urea derivatives in the development of new antimicrobial agents and the exploration of structure-activity relationships (Sharma et al., 2004).

Inhibitors of MAP Kinase p38α

N-pyrazole, N'-thiazole urea inhibitors have been designed to target p38α mitogen-activated protein kinase, a critical enzyme in inflammatory processes. This research underscores the importance of urea derivatives in the discovery of inhibitors for key biological targets, potentially leading to the development of novel anti-inflammatory drugs (Getlik et al., 2012).

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6H,7-8H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQJVWWXGTYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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